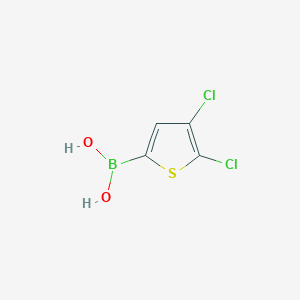
3-Cyclohexylpropanamine hydrochloride
Descripción general
Descripción
3-Cyclohexylpropanamine hydrochloride is a chemical compound that belongs to the class of amines. It is commonly used in medical research for its potential therapeutic effects and in industrial research for its use in manufacturing processes. The compound has a molecular weight of 177.72 and its IUPAC name is 3-cyclohexyl-1-propanamine hydrochloride .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexylpropanamine hydrochloride typically involves the reaction of cyclohexylpropanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves dissolving cyclohexylpropanamine in an appropriate solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction mixture is then stirred and heated to facilitate the reaction, and the product is isolated by filtration and drying .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, concentration, and reaction time. The product is typically purified using techniques such as recrystallization or chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclohexylpropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amine derivatives.
Aplicaciones Científicas De Investigación
3-Cyclohexylpropanamine hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of various amine derivatives.
Biology: In studies involving the modulation of biological pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Used in the manufacturing of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 3-Cyclohexylpropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: A related compound with similar structural features but lacking the propyl group.
Propanamine: A simpler amine with a propyl group but without the cyclohexyl ring.
Cyclohexylpropanol: A compound with a similar structure but containing a hydroxyl group instead of an amine.
Uniqueness
3-Cyclohexylpropanamine hydrochloride is unique due to its specific combination of a cyclohexyl ring and a propylamine group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and pathways, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
3-cyclohexylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h9H,1-8,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDZKTKJSBYACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline](/img/structure/B1428504.png)

![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate](/img/structure/B1428509.png)






![2,7-Dibromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1428519.png)

![1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine](/img/structure/B1428524.png)


